molecular formula C3H10N3O6PS B1195963 Taurocyaminphosphate CAS No. 4189-99-5

Taurocyaminphosphate

Cat. No.: B1195963
CAS No.: 4189-99-5
M. Wt: 247.17 g/mol
InChI Key: JOYGYOHHMWVUFM-UHFFFAOYSA-N
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Description

Taurocyaminphosphate is an organic compound with the molecular formula C3H10N3O6PS. It is a derivative of taurocyamine, where a phospho group is attached to the nitrogen atom. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Taurocyaminphosphate typically involves the reaction of taurocyamine with phosphoric acid or its derivatives. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the phosphoramidate bond. The process can be summarized as follows:

    Reactants: Taurocyamine and phosphoric acid.

    Conditions: Controlled temperature and pH.

    Product: This compound

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process ensures high yield and purity of the compound, which is essential for its application in various industries .

Chemical Reactions Analysis

Types of Reactions

Taurocyaminphosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to achieve the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may produce phosphoric acid derivatives, while reduction may yield simpler phosphoramidate compounds .

Scientific Research Applications

Taurocyaminphosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its role in biological systems, particularly in energy metabolism and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including its effects on cellular processes and disease mechanisms.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Taurocyaminphosphate involves its interaction with specific molecular targets and pathways. It is known to participate in energy metabolism by acting as a substrate for certain enzymes. The compound’s effects are mediated through its ability to donate or accept phosphate groups, influencing various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and pathways. Its ability to interact with enzymes and donate phosphate groups makes it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

4189-99-5

Molecular Formula

C3H10N3O6PS

Molecular Weight

247.17 g/mol

IUPAC Name

2-[[amino-(phosphonoamino)methylidene]amino]ethanesulfonic acid

InChI

InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)

InChI Key

JOYGYOHHMWVUFM-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O

Canonical SMILES

C(CS(=O)(=O)O)N=C(N)NP(=O)(O)O

4189-99-5

Synonyms

phosphotaurocyamine
taurocyaminphosphate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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